Govaniadine

Description

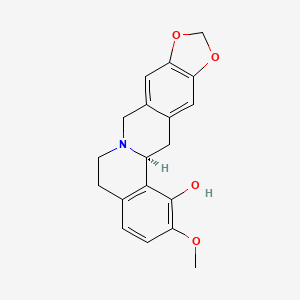

Structure

3D Structure

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.36 |

IUPAC Name |

(S)-2-Methoxy-5,8,14,14a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C19H19NO4/c1-22-15-3-2-11-4-5-20-9-13-8-17-16(23-10-24-17)7-12(13)6-14(20)18(11)19(15)21/h2-3,7-8,14,21H,4-6,9-10H2,1H3/t14-/m0/s1 |

InChI Key |

VSCSJMRNBGGEEP-AWEZNQCLSA-N |

SMILES |

OC1=C(OC)C=CC2=C1[C@@]3([H])N(CC2)CC4=CC(OCO5)=C5C=C4C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Govaniadine |

Origin of Product |

United States |

Isolation and Natural Occurrence of Govaniadine

Botanical Source Elucidation: Corydalis govaniana Wall.

The principal botanical source of Govaniadine is Corydalis govaniana Wall., a perennial herb. rjptonline.orgresearchgate.net This plant is also known by the common name Govan's Corydalis. nepjol.info It is characterized by its erect habit and bright yellow flowers. nepjol.info Belonging to the Papaveraceae family, this species is rich in various isoquinoline (B145761) alkaloids, including the tetrahydroprotoberberine class to which this compound belongs. researchgate.netscispace.com

Geographical and Ecological Distribution of the Source Flora

Corydalis govaniana Wall. is indigenous to the Himalayan region. mdpi.com Its geographical range extends across the Western Himalayas, encompassing parts of Pakistan, India (specifically in Jammu and Kashmir, Himachal Pradesh, and Uttarakhand), Nepal, and Tibet. nepjol.infonepjol.inforesearchgate.netbiosciencejournals.comnih.gov

Ecologically, this plant species thrives in high-altitude environments, typically found at elevations ranging from 2,400 to 5,600 meters. nepjol.infotucl.edu.np It prefers moist, open, and rocky slopes, and is also found in alpine scrub, meadows, and at the edges of forests. nepjol.infomdpi.comtucl.edu.npspringernature.com The specific environmental conditions of the Himalayas contribute to the unique phytochemical profile of the plant, including the production of this compound.

Table 1: Geographical and Ecological Distribution of Corydalis govaniana Wall.

| Parameter | Description |

| Geographical Range | Western Himalayas, including Pakistan, India (Jammu & Kashmir, Himachal Pradesh, Uttarakhand), Nepal, and Tibet. nepjol.infonepjol.inforesearchgate.netbiosciencejournals.comnih.gov |

| Altitude | 2,400 - 5,600 meters. nepjol.infotucl.edu.np |

| Habitat | Moist open slopes, alpine scrub, meadows, and forest edges. nepjol.infomdpi.comtucl.edu.npspringernature.com |

Academic Methodologies for Extraction and Isolation of this compound from Plant Matrix

The isolation of this compound from the plant matrix of Corydalis govaniana involves a systematic phytochemical extraction and purification process. The general procedure begins with the collection and processing of the plant material, followed by extraction to obtain a crude mixture of alkaloids, and finally, chromatographic techniques to isolate the pure compound.

Initial Extraction: The process typically starts with the air-dried whole plant, which is powdered to increase the surface area for solvent extraction. researchgate.net The powdered material is then subjected to extraction with methanol. researchgate.net Following this, an acid-base extraction protocol is employed to separate the alkaloids from other plant constituents. The methanolic extract is treated with a dilute acid, such as 7% citric acid, to form water-soluble alkaloid salts. researchgate.net This acidic solution is then filtered, and the filtrate is neutralized with an ammonia (B1221849) solution to precipitate the alkaloids. The precipitated alkaloids are subsequently extracted into an organic solvent like chloroform (B151607). researchgate.net

Chromatographic Purification: The resulting crude alkaloid extract contains a mixture of several compounds, including this compound, caseadine (B1213360), stylopine, and fagarine I. researchgate.net To isolate this compound from this mixture, chromatographic techniques are essential. While specific details can vary between studies, the general approach involves column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) and their solubility in a mobile phase (a solvent or mixture of solvents).

Though detailed, step-by-step protocols for the specific isolation of this compound are not extensively published, the process would typically involve:

Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column.

Elution: A gradient of solvents with increasing polarity is passed through the column to elute the different alkaloids at different rates. The separation is monitored using techniques like Thin-Layer Chromatography (TLC).

Fraction Collection: The eluate is collected in separate fractions.

Further Purification: Fractions containing this compound, as identified by TLC, may require further purification using methods like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

The final identification and structural confirmation of the isolated this compound are carried out using various spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Biosynthetic Pathways of Govaniadine

Proposed Biosynthetic Routes to Tetrahydroprotoberberine Alkaloids

The biosynthesis of the tetrahydroprotoberberine scaffold is a well-characterized branch of the broader BIA pathway. It begins with the conversion of L-tyrosine into two primary building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov

The key steps in the formation of the central precursor, (S)-reticuline, are as follows:

Condensation: Dopamine and 4-hydroxyphenylacetaldehyde are condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. nih.govcore.ac.uk

Methylations and Hydroxylation: A series of methylation and hydroxylation reactions convert (S)-norcoclaurine into (S)-reticuline. This sequence involves norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). nih.govcore.ac.uk

(S)-Reticuline is a critical branch-point intermediate from which numerous BIA skeletons are derived. core.ac.uk For tetrahydroprotoberberines, the next crucial step is the intramolecular cyclization of (S)-reticuline, which is catalyzed by the berberine (B55584) bridge enzyme (BBE). BBE oxidizes the N-methyl group of (S)-reticuline, leading to the formation of an iminium ion that undergoes electrophilic substitution to form the characteristic tetracyclic protoberberine scaffold, yielding (S)-scoulerine. nih.govresearchgate.net (S)-scoulerine is the common precursor to a wide array of tetrahydroprotoberberine alkaloids. researchgate.net

| Precursor | Key Enzyme(s) | Product |

| L-Tyrosine | Multiple steps | Dopamine & 4-hydroxyphenylacetaldehyde |

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |

| (S)-Norcoclaurine | 6OMT, CNMT, NMCH, 4'OMT | (S)-Reticuline |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine |

Enzymatic Transformations and Precursor Incorporation Studies Relevant to Govaniadine Biosynthesis

The specific structure of this compound (identified as (S)-Tetrahydrocorysamine) necessitates further enzymatic modifications of the (S)-scoulerine intermediate. The structure of this compound features a methylenedioxy bridge, a feature common to many protoberberine alkaloids. The formation of this bridge is catalyzed by specific cytochrome P450 enzymes.

The proposed biosynthetic steps from (S)-scoulerine to this compound are:

Methylenedioxy Bridge Formation: (S)-scoulerine undergoes a reaction catalyzed by a methylenedioxy bridge-forming enzyme, a type of cytochrome P450 belonging to the CYP719 family. researchgate.net Canadine synthase (CAS), a member of this family, is known to install a methylenedioxy bridge on (S)-tetrahydrocolumbamine to form (S)-canadine. researchgate.netnih.gov A similar enzyme is presumed to act on a scoulerine-derived intermediate to create the C-9, C-10 methylenedioxy bridge characteristic of this compound's core structure.

While specific precursor incorporation studies for this compound are not extensively documented, isotopic tracer studies using labeled tyrosine in Corydalis species have confirmed its role as the primary precursor for the BIA skeleton. nih.gov The incorporation of labeled (S)-reticuline and (S)-scoulerine into other tetrahydroprotoberberine alkaloids in related plant species provides strong evidence for their roles as intermediates in the this compound pathway.

| Intermediate Precursor | Key Enzyme Class | Transformation | Product |

| (S)-Scoulerine | Cytochrome P450 (CYP719 family) | Formation of Methylenedioxy Bridge | This compound |

Comparative Analysis of Alkaloid Biosynthesis within Corydalis Species

The genus Corydalis is renowned for its remarkable diversity of benzylisoquinoline alkaloids, including a wide array of tetrahydroprotoberberines. This chemical diversity is a direct result of the evolution and diversification of the genes encoding biosynthetic enzymes. nih.gov

Comparative genomic and transcriptomic studies between different Corydalis species, such as C. tomentella and C. yanhusuo, have revealed key insights into the molecular basis of this variation. nih.govplos.orgnih.gov

Gene Duplication: The evolution of novel alkaloid profiles in Corydalis is strongly linked to gene duplication events, particularly tandem duplications. nih.gov For instance, the C. tomentella genome shows a dramatic expansion of Berberine Bridge Enzyme-like (BBEL) genes. This expansion is hypothesized to be related to the appearance of specific alkaloids like cavidine, which require enzymes with novel catalytic functions. nih.gov

Enzyme Promiscuity: O-methyltransferases (OMTs) are crucial for the structural diversification of alkaloids, as they add methyl groups to various positions on the alkaloid scaffold. nih.gov Studies on Corydalis yanhusuo have identified several OMTs with broad substrate promiscuity. For example, the enzyme CyOMT6 can perform sequential methylations at both the 9- and 2-positions of (S)-scoulerine. chalmers.seresearchgate.net This catalytic flexibility allows a single species to produce a complex mixture of alkaloids, such as tetrahydropalmatine (B600727) and corydaline, from common precursors. plos.orgnih.gov

The biosynthetic pathway leading to this compound, which involves a specific methylenedioxy bridge formation, represents one of several diverging pathways from the central intermediate (S)-scoulerine. In contrast, the biosynthesis of other prominent Corydalis alkaloids like tetrahydropalmatine involves a series of sequential O-methylations by different OMTs instead of bridge formation. nih.govnih.gov The relative expression levels and substrate specificities of the CYP719 family enzymes versus the various OMTs in a given Corydalis species likely determine whether the metabolic flux is directed towards alkaloids like this compound or towards polymethoxylated alkaloids like tetrahydropalmatine.

Synthetic Methodologies and Chemical Transformations of Govaniadine

Total Synthesis Strategies for Govaniadine and Related Molecular Scaffolds

The total synthesis of this compound and other protoberberine alkaloids is a field of active research, driven by the interesting biological properties of this class of compounds. nih.gov The core of the challenge lies in the efficient and controlled assembly of the tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium skeleton. nih.gov Early synthetic strategies often relied on established methods for isoquinoline (B145761) synthesis, but modern approaches have sought to improve efficiency, modularity, and control over substitution patterns. nih.govmcmaster.ca Key to any successful synthesis is the strategic formation of the A and C rings onto a pre-existing dihydroisoquinoline core or the construction of the isoquinoline ring itself as a pivotal step.

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids, involving the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.orgresearchgate.net In the context of this compound synthesis, this reaction is crucial for forming the tetrahydroisoquinoline B-ring. acs.org However, the synthesis of this compound, which possesses a 1,2-dioxygenated pattern, faces a significant regiochemical challenge. The Pictet-Spengler reaction of dopamine (B1211576) derivatives, common biological precursors, typically shows a strong preference for cyclization para to the hydroxyl group, leading to the more common 6,7-dioxygenated tetrahydroisoquinolines. acs.org The synthesis of this compound requires cyclization ortho to the hydroxyl group, a less favored pathway that presents a considerable synthetic hurdle. acs.orguva.nl

Research has shown that this regioselectivity can be influenced by reaction conditions. In one successful total synthesis of (S)-govaniadine, the key Pictet-Spengler step involved the reaction of a chiral N-acylated phenethylamine (B48288) derivative with an acetaldehyde (B116499) equivalent. acs.org The choice of solvent was discovered to be critical in directing the cyclization.

Achieving the correct absolute stereochemistry is a critical aspect of synthesizing biologically active natural products like (S)-govaniadine. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed. researchgate.net

In the enantioselective synthesis of (S)-govaniadine, a chiral auxiliary was attached to the nitrogen of the phenethylamine precursor before the Pictet-Spengler reaction. acs.org This approach allows for diastereoselective control during the ring-closing step, where the pre-existing stereocenter on the auxiliary directs the formation of the new stereocenter at C-1 of the isoquinoline ring. This strategy has been shown to produce a mixture of diastereomers with a ratio of up to 4:1, from which the desired diastereomer could be separated. uva.nl Subsequent removal of the chiral auxiliary yields the enantiomerically enriched precursor necessary for completing the synthesis of (S)-govaniadine with high enantiopurity (99% ee). acs.orguva.nl

The concepts of regioselectivity (control over which constitutional isomer is formed) and stereoselectivity (control over which stereoisomer is formed) are central to the synthesis of this compound. egrassbcollege.ac.inmasterorganicchemistry.com As mentioned, the primary regiochemical challenge is overcoming the natural para-directing tendency of the Pictet-Spengler reaction with dopamine-derived substrates. acs.org

A significant breakthrough was the discovery that solvent choice can dramatically influence the regiochemical outcome. acs.org While reactions in trifluoroethanol favored the undesired para cyclization product, conducting the Pictet-Spengler reaction in non-polar solvents like toluene (B28343) or dichloroethane at higher dilution resulted in a strong preference for the desired ortho cyclization. acs.org This solvent-directed regiocontrol was pivotal, achieving ortho/para ratios as high as 89:19 for the key intermediate leading to this compound. acs.org This finding demonstrates that reaction conditions can be manipulated to override inherent electronic preferences, providing a practical solution to a long-standing problem in the synthesis of this class of alkaloids. acs.orgnumberanalytics.com Stereoselective control is then managed through the use of the chiral auxiliary as described previously, ensuring the formation of the correct enantiomer. acs.orguva.nl

Chemical Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and evaluation of analogs of a biologically active compound to determine which parts of the molecule are essential for its activity. researchgate.net For this compound, which has shown potential analgesic and leishmanicidal properties, SAR studies are crucial for optimizing its therapeutic profile. uva.nlunesp.br

Chemical derivatization can be achieved through various means. The metabolic profile of this compound itself provides clues for potential derivatization strategies. In vitro studies have identified several metabolites, including O-demethylenated, hydroxylated, and di-hydroxylated derivatives. unesp.br These naturally formed analogs represent modifications at different positions of the this compound core and are a starting point for understanding how structural changes affect biological interactions.

Synthetic strategies are also being developed to enable the modular creation of protoberberine analogs. acs.org Modern methods allow for the variation of all four rings within the protoberberine scaffold, which is ideal for extensive SAR studies. acs.org For example, a palladium-catalyzed enolate arylation approach allows for the rapid synthesis of different protoberberines by simply substituting the aryl bromide and ketone coupling partners. nih.gov This flexibility enables the creation of a library of analogs with diverse electronic and steric properties to probe their interaction with biological targets. nih.govacs.org

Development of Novel Synthetic Pathways to this compound Core Structure

One innovative strategy utilizes a palladium-catalyzed enolate arylation to form the isoquinoline core. nih.gov This method involves coupling an appropriately substituted aryl bromide with a ketone, followed by aromatization and cyclization to build the tetracyclic system. This route proved highly efficient for the synthesis of related alkaloids like berberine (B55584), palmatine, and pseudocoptisine, and its modularity makes it readily adaptable for this compound. nih.gov

Another advanced approach involves an oxidative Rh(III)-catalyzed C–H functionalization coupled with an anionic aza-6π-electrocyclization. acs.org This convergent strategy allows for the derivatization of all four rings of the protoberberine scaffold, offering significant flexibility for generating analogs. The key steps include the C-H functionalization of hydroxamic esters with enol silanes to create densely substituted isoquinolones, which are then carried forward through a reductive cleavage and a rare anionic aza-6π-electrocyclization to complete the core structure. acs.org Such modern methods represent the frontier of alkaloid synthesis, providing powerful tools for accessing complex molecules like this compound and its derivatives.

Molecular Mechanisms of Action of Govaniadine

Enzymatic Target Interactions and Modulation

Govaniadine has demonstrated inhibitory activity against several enzymes involved in inflammation and metabolic processes. In silico and in vitro studies have provided insights into its binding modes and the mechanisms underlying this inhibition.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins. d-nb.infodovepress.com Selective inhibition of COX-2 is a key strategy for anti-inflammatory drugs. wikipedia.org

Molecular docking studies have been performed to investigate how this compound interacts with the COX-2 enzyme. researchgate.netingentaconnect.com These in silico analyses show that this compound fits effectively into the binding site of the COX-2 enzyme. ingentaconnect.com The stability of this interaction is attributed to the formation of hydrogen bonds with key amino acid residues within the enzyme's active site. Specifically, the top-ranked docking conformation revealed that this compound establishes three hydrogen bonds with the residues H90, Q192, and S530. ingentaconnect.com This binding suggests a potential mechanism for the observed analgesic effects of this compound, which may be partly related to the inhibition of COX-2 activity. researchgate.netingentaconnect.com

Table 1: Molecular Docking Interactions of this compound with COX-2 Active Site Residues

| Interacting Residue | Type of Interaction |

| H90 | Hydrogen Bond |

| Q192 | Hydrogen Bond |

| S530 | Hydrogen Bond |

Data sourced from molecular docking studies. ingentaconnect.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. wikipedia.orgmdpi.com Its activity, particularly from pathogens like Helicobacter pylori, is linked to various gastrointestinal diseases. mdpi.comresearchgate.net Inhibitors of urease can prevent the rise in pH caused by ammonia production. mdpi.com

This compound has been identified as a potent inhibitor of the urease enzyme. researchgate.netacs.org In a study evaluating several tetrahydroprotoberberine-type alkaloids, this compound exhibited strong urease inhibition with a reported IC50 value of 20.2 ± 3.6 µM. researchgate.netresearchgate.net This inhibitory activity was found to be more potent than that of the standard inhibitor, acetohydroxamic acid, which has an IC50 of 42.0 µM. researchgate.netresearchgate.net The mechanism of inhibition is believed to involve the interaction of the inhibitor with the nickel ions in the enzyme's active site, a common feature for many urease inhibitors which often chelate the metal ions. nih.gov

Table 2: Urease Inhibition by this compound and Other Alkaloids

| Compound | IC50 (µM) ± S.E.M. |

| This compound | 20.2 ± 3.6 |

| Caseadine (B1213360) | 38.9 ± 2.8 |

| Caseamine | 66.7 ± 1.2 |

| Protopine (B1679745) | 54.1 ± 1.2 |

| Acetohydroxamic acid (Standard) | 42.0 |

S.E.M. = Standard Error of the Mean. researchgate.netresearchgate.net

β-Glucuronidase is a hydrolase enzyme that cleaves glucuronic acid from various substrates. chemijournal.com In the gut, bacterial β-glucuronidase can reactivate the excreted, glucuronidated forms of drugs and other compounds, which can lead to toxicity. mdpi.comnih.gov Therefore, inhibitors of this enzyme are of therapeutic interest. chemijournal.comfrontiersin.org

Phytochemical investigations have shown that this compound is an effective inhibitor of β-glucuronidase. acs.orgchemijournal.com In one study, this compound displayed an IC50 value of 41.9 ± 3.1 µM against β-glucuronidase. This potency was found to be slightly better than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 45.8 µM. chemijournal.com The inhibitory mechanism likely involves the binding of this compound to the enzyme's active site, preventing the hydrolysis of glucuronide substrates. scielo.br

Table 3: β-Glucuronidase Inhibition by this compound

| Compound | IC50 (µM) ± S.E.M. |

| This compound | 41.9 ± 3.1 |

| Caseadine | 71.6 ± 4.3 |

| D-Saccharic acid 1,4-lactone (Standard) | 45.8 |

S.E.M. = Standard Error of the Mean. chemijournal.com

Receptor-Mediated Biological Responses

In addition to its enzymatic modulation, this compound interacts with critical neurotransmitter receptor systems, suggesting its potential to influence neuronal signaling pathways.

The opioid system, which includes receptors like the mu (µ), delta (δ), and kappa (κ) opioid receptors, is a primary target for pain management. medlineplus.govmdpi.com When opioids bind to these receptors, they trigger intracellular signaling cascades that ultimately lead to analgesia. medlineplus.govtranspopmed.org

The analgesic effects of this compound have been linked to its interaction with the opioid system. researchgate.netingentaconnect.com Studies have shown that the analgesic effect of this compound can be significantly antagonized by the administration of naloxone (B1662785), a non-selective opioid receptor antagonist. researchgate.netingentaconnect.com This finding strongly suggests that this compound's central analgesic activity is mediated, at least in part, through its interaction with opioid receptors. ingentaconnect.com The binding of this compound to these receptors would initiate downstream signaling events, similar to endogenous or exogenous opioids, leading to a reduction in pain perception. medlineplus.govfrontiersin.org

The dopamine (B1211576) D1 receptor is a G-protein coupled receptor that is highly abundant in the central nervous system and is involved in regulating neuronal growth, behavior, and motor control. thermofisher.com It is a therapeutic target for various neurological and psychiatric disorders. researchgate.net

The potential of this compound as a modulator of the dopamine D1 receptor has been investigated using in silico methods. a-z.lu Molecular docking calculations were performed to assess the binding of this compound and structurally similar compounds to the orthosteric site of the dopamine D1 receptor (PDB ID: 7X2F). a-z.lu To evaluate the stability of the resulting protein-ligand complex, molecular dynamics simulations were conducted. a-z.lu These simulations, running for 200 nanoseconds, analyzed parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration to determine the geometrical stability of the this compound-receptor adduct. a-z.lu The thermodynamic stability was also assessed by calculating the free energy change, which hinted at a spontaneous binding process. a-z.lu These preliminary computational results suggest that this compound can form a stable adduct with the dopamine D1 receptor, pointing towards its potential as a modulator of dopaminergic pathways. a-z.lu

Table 4: In Silico Stability Assessment of this compound Scaffold with Dopamine Receptor D1

| Parameter | Assessment | Finding |

| Binding Affinity | Molecular Docking | Favorable binding at the orthosteric site. |

| Geometrical Stability | Molecular Dynamics (200 ns) | Reasonable stability based on RMSD, RMSF, and radius of gyration. a-z.lu |

| Thermodynamic Stability | MM/GBSA Calculation | Negative free energy change, suggesting a spontaneous forward reaction. a-z.lu |

MM/GBSA = Molecular Mechanics Generalized Born Surface Area. a-z.lu

Cellular Pathway Perturbations and Homeostatic Regulation by this compound

This compound, a tetrahydroprotoberberine-type alkaloid isolated from Corydalis govaniana, has been the subject of research for its significant biological activities, including its effects on cellular pathways related to cell death, oxidative stress, and inflammation. nih.govresearchgate.netcmb.ac.lk This article details the molecular mechanisms through which this compound perturbs these pathways and regulates cellular homeostasis.

Apoptotic Cascade Induction: Analysis of Caspase-Dependent and Independent Pathways

This compound has been identified as a potent inducer of apoptosis, primarily studied in human breast cancer (MCF-7) cells. nih.govnih.gov Research indicates that its pro-apoptotic effects are exerted in a dose- and time-dependent manner. nih.govresearchgate.net The mechanism of apoptosis induction by this compound appears to be multifaceted, involving the activation of specific cellular components. nih.gov

Caspase-Dependent Pathway: The primary mechanism of apoptosis initiated by this compound is through the caspase-dependent pathway. researchgate.net Studies have shown a significant, dose-dependent activation of caspase-7 in MCF-7 cells treated with this compound. nih.govnih.govigib.res.in Caspases, a family of protease enzymes, are central to the apoptotic process, with caspase-7 acting as an effector caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

The activation of the intrinsic pathway of apoptosis is further supported by the upregulation of key regulatory proteins. nih.gov Real-time PCR analysis has revealed that this compound treatment leads to an increase in the mRNA expression of p53 and Bax. nih.govnih.govigib.res.in The p53 tumor suppressor protein can trigger apoptosis by activating pro-apoptotic genes like Bax, which in turn permeabilizes the mitochondrial membrane, leading to the release of downstream apoptosis effectors. nih.gov Concurrently, this compound has been observed to upregulate the expression of Survivin, an inhibitor of apoptosis protein, which may represent a cellular counter-response to the pro-apoptotic stimuli. nih.govigib.res.in

The induction of apoptosis has been quantitatively confirmed through flow cytometry using Annexin V and Propidium Iodide (PI) staining. nih.govresearchgate.net Treatment of MCF-7 cells with this compound resulted in a dose-dependent increase in the percentage of both early and late apoptotic cells. nih.gov For instance, after 24 hours of incubation, the percentage of early apoptotic cells increased from 0.97% in the control group to 7.33% in cells treated with 16 μM of this compound. nih.gov Similarly, the late apoptotic cell population rose to 41.42% at the same concentration. nih.gov Distinctive morphological changes associated with apoptosis, such as cell shrinkage and DNA laddering, have also been observed in this compound-treated cells. nih.govnih.gov

Table 1: Effect of this compound on Apoptosis Induction in MCF-7 Cells (24h incubation)

| Treatment | Concentration (μM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|---|

| Control (0.1% DMSO) | - | 0.97 | - |

| This compound | 4 | 3.31 | 11.15 |

| This compound | 8 | - | - |

| This compound | 16 | 7.33 | 41.42 |

Data derived from flow cytometry analysis. nih.gov

Caspase-Independent Pathway: Current research on this compound's mechanism of action has predominantly focused on the caspase-dependent apoptotic pathway. nih.govnih.govresearchgate.net There is no direct evidence in the reviewed literature to suggest that this compound induces apoptosis through caspase-independent mechanisms, such as those involving the apoptosis-inducing factor (AIF). mdpi.commdpi.complos.org Therefore, the activation of caspase-dependent apoptosis is considered the principal mechanism for its cytotoxic effects, although the potential for other contributing pathways cannot be entirely excluded and warrants further investigation. nih.gov

Oxidative Stress Pathway Modulation: Regulation of Reactive Oxygen Species (ROS), Glutathione (B108866) (GSH), and Glutathione S-Transferase (GST)

This compound significantly modulates the oxidative stress pathways within cells, a mechanism that is closely linked to its apoptosis-inducing effects. nih.gov In human breast cancer cells (MCF-7), treatment with this compound leads to a dose-dependent increase in the intracellular levels of reactive oxygen species (ROS). nih.govnih.govigib.res.in This elevation of ROS suggests that this compound induces a state of oxidative stress, which can damage cellular components and trigger cell death pathways. nih.govmdpi.com

The compound's impact on the cellular antioxidant defense system further substantiates its role in modulating oxidative stress. nih.gov Specifically, this compound treatment has been shown to cause a significant decrease in the levels of glutathione (GSH). nih.govnih.govresearchgate.net GSH is a critical non-enzymatic antioxidant that plays a key role in protecting cells from oxidative damage. mdpi.com Its depletion can render cells more susceptible to the cytotoxic effects of oxidative stress. nih.gov

In conjunction with GSH depletion, this compound enhances the levels of glutathione S-transferase (GST). nih.govnih.govresearchgate.net GSTs are a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds, including products of oxidative stress, facilitating their detoxification and removal from the cell. mdpi.comfrontiersin.org The increased GST level in response to this compound may be an adaptive response to the heightened oxidative environment. nih.gov

Interestingly, in a different experimental model involving carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, this compound demonstrated a protective role against oxidative stress. nih.govacs.orgresearchgate.net In this context, this compound treatment was found to inhibit the increase of malondialdehyde (a marker of lipid peroxidation) and upregulate the levels of superoxide (B77818) dismutase and glutathione. nih.govacs.orgresearcher.life This suggests that this compound's effect on oxidative stress pathways may be context-dependent, potentially inducing cytotoxic oxidative stress in cancer cells while providing antioxidant protection in certain models of tissue injury. nih.govnih.gov

Table 2: Modulation of Oxidative Stress Markers by this compound in MCF-7 Cells

| Marker | Effect of this compound Treatment |

|---|---|

| Reactive Oxygen Species (ROS) | Enhanced levels nih.govnih.gov |

| Glutathione (GSH) | Decreased levels nih.govnih.gov |

| Glutathione S-Transferase (GST) | Enhanced levels nih.govnih.gov |

Inflammatory Signaling Pathway Attenuation

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. nih.govacs.org Its hepatoprotective function is linked to the attenuation of inflammatory responses in the liver. researcher.lifeacs.orgresearchgate.net

In a rat model of CCl4-induced liver injury, this compound was shown to decrease inflammation by preventing the activation of hepatic macrophages, also known as Kupffer cells. nih.govresearchgate.netresearchgate.net These cells play a central role in the liver's inflammatory response. Furthermore, in a carrageenan-induced paw edema assay, another standard model for assessing anti-inflammatory activity, this compound significantly reduced paw swelling in rats. nih.govacs.orgresearchgate.net This effect indicates a systemic anti-inflammatory potential. nih.gov

The molecular mechanism underlying these anti-inflammatory effects may involve the inhibition of key enzymes in the inflammatory cascade. researchgate.net A molecular docking study has provided evidence that this compound can bind to the cyclooxygenase-2 (COX-2) enzyme. researchgate.netingentaconnect.com COX-2 is an inducible enzyme that is responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com By binding to and potentially inhibiting COX-2, this compound could suppress the production of these inflammatory mediators, thereby reducing inflammation and pain. researchgate.netingentaconnect.com This interaction with a key inflammatory enzyme provides a plausible molecular basis for the observed anti-inflammatory and analgesic activities of this compound. researchgate.net

Table 3: Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

| Dose (mg/kg) | Paw Edema Inhibition (%) after 1h | Paw Edema Inhibition (%) after 2h |

|---|---|---|

| 20 | 26.00 | 28.5 |

| 50 | 22.05 | 27.0 |

| 100 | 20.02 | 25.30 |

Data reflects the percentage reduction in paw edema compared to the control group. nih.gov

Preclinical Pharmacological and Biological Activities of Govaniadine

In Vitro Studies in Advanced Cell Culture Models

Selective Cytotoxic and Antiproliferative Effects on Neoplastic Cell Lines (e.g., MCF-7 Breast Cancer Cells)

Govaniadine has demonstrated significant and selective cytotoxic effects against human breast cancer (MCF-7) cells in a dose- and time-dependent manner. nih.govresearchgate.net Studies using the SRB assay revealed that this compound inhibits the growth of MCF-7 cells with considerably less cytotoxicity towards normal breast epithelial MCF-10A cells. nih.govresearchgate.net The concentration of this compound required to cause 50% inhibition (IC50) of MCF-7 cell growth was found to be 3.05 ± 0.27 µM at 24 hours, 2.52 ± 0.31 µM at 48 hours, and 1.6 ± 0.23 µM at 72 hours. nih.gov In contrast, the IC50 values for the non-cancerous MCF-10A cells were significantly higher, at 269.0 ± 0.25 µM, 223.4 ± 0.32 µM, and 194.9 ± 0.24 µM for the same time points, respectively, indicating a selective action against the cancer cell line. nih.gov

The mechanism underlying this cytotoxicity appears to be the induction of apoptosis. nih.govnih.gov Morphological changes characteristic of apoptosis and DNA laddering were observed in this compound-treated MCF-7 cells. nih.govresearchgate.net Further investigation revealed that this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and p53, and a significant activation of caspase-7. nih.govnih.gov Additionally, the compound was found to increase intracellular reactive oxygen species (ROS) and glutathione (B108866) S-transferase (GST) levels, while decreasing glutathione (GSH) levels, suggesting that the induction of apoptosis is mediated through pathways involving oxidative stress. nih.govresearchgate.net

Table 1: Cytotoxic Effects of this compound on MCF-7 and MCF-10A Cell Lines

Cell Line Time (hours) IC50 (µM) MCF-7 (Breast Cancer) 24 3.05 ± 0.27 MCF-7 (Breast Cancer) 48 2.52 ± 0.31 MCF-7 (Breast Cancer) 72 1.6 ± 0.23 MCF-10A (Normal Breast Epithelial) 24 269.0 ± 0.25 MCF-10A (Normal Breast Epithelial) 48 223.4 ± 0.32 MCF-10A (Normal Breast Epithelial) 72 194.9 ± 0.24

Leishmanicidal Activity in Protozoan Parasite Models

This compound has shown promising activity against protozoan parasites, specifically Leishmania major and Leishmania amazonensis. biosciencejournals.comresearchgate.netIn in vitro assays, this compound exhibited significant antileishmanial activity against L. major with an IC50 value of 27.0 ± 0.2 µg/mL. biosciencejournals.comNotably, it displayed even more potent activity against Leishmania amazonensis, with a reported IC50 of 0.18 μg/mL, which was more effective than the standard drug amphotericin B (IC50 = 0.29 μg/mL) in the same study. biosciencejournals.comThis suggests that this compound could be a potential lead compound for the development of new antileishmanial drugs. biosciencejournals.com

Antioxidant Capacity Assessment through Biochemical Assays (e.g., DPPH Radical Scavenging)

The antioxidant potential of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. acs.orgnih.govIn this assay, this compound demonstrated significant antioxidant activity. acs.orgnih.govThe scavenging ability of this compound was found to increase with rising concentrations. nih.govOne study reported that at a concentration of 60 μg/mL, this compound exhibited 92.2% inhibition of the DPPH radical, with an IC50 value of 83.7 ± 1.7 µM. acs.orgnih.govphytojournal.comThis radical scavenging activity is attributed to its ability to donate a hydrogen atom, which leads to the discoloration of the purple DPPH solution to yellow. nih.govThis antioxidant capacity may contribute to its other observed biological activities, such as its hepatoprotective effects. nih.govnih.gov

In Vivo Investigations in Mammalian Animal Models

Evaluation of Analgesic Efficacy in Nociceptive Behavior Models (e.g., Acetic Acid-Induced Writhing, Hot-Plate Test)

This compound has been evaluated for its analgesic properties in established murine models of pain. researchgate.netnih.govIn the acetic acid-induced writhing test, a model for peripheral pain, pretreatment with this compound significantly reduced the number of writhes in a dose-dependent manner. researchgate.nettandfonline.comAt doses of 2.5 and 5 mg/kg administered intraperitoneally (i.p.), a significant analgesic effect was observed. tandfonline.comingentaconnect.com Furthermore, in the hot-plate test, which assesses central analgesic mechanisms, this compound at doses of 2.5 and 5 mg/kg (i.p.) demonstrated a significant analgesic effect at all tested time points (30, 60, 90, and 120 minutes). researchgate.netnih.govThe analgesic effect of this compound in this model was significantly counteracted by the administration of naloxone (B1662785), an opioid receptor antagonist. researchgate.netnih.govualberta.caThis finding suggests that the central analgesic action of this compound may be mediated, at least in part, through its interaction with the opioid system. researchgate.netnih.govMolecular docking studies have also suggested that this compound can bind to the COX-2 enzyme, indicating a potential peripheral mechanism of action as well. researchgate.netnih.gov

Table 2: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in MiceHepatoprotective Efficacy in Chemically-Induced Liver Injury Models (e.g., Carbon Tetrachloride-Induced Hepatotoxicity)

The potential of this compound to protect the liver from chemical-induced damage has been investigated in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity. acs.orgnih.govCCl4 is a well-known hepatotoxin that induces liver injury through mechanisms involving oxidative stress. nih.govTreatment with this compound demonstrated significant hepatoprotective effects, which were assessed by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). acs.orgnih.govIn CCl4-intoxicated rats, this compound treatment helped to reduce the elevated levels of these enzymes, indicating a reduction in liver cell damage. nih.gov Histopathological examination of the liver tissue further supported these findings. nih.govWhile the CCl4-treated group showed significant liver cell damage (approximately 47%), treatment with this compound at a dose of 100 mg/kg body weight resulted in a marked reduction in the damaged area, with only about 3.5% damage observed. nih.govThis compound was found to protect against hydropic degeneration and necrosis induced by CCl4, preserving the architecture of the hepatocytes. acs.orgThe hepatoprotective function of this compound is thought to be linked to its ability to scavenge free radicals, attenuate oxidative stress, and reduce inflammatory responses in the liver. nih.govnih.govThis is further supported by findings that this compound treatment inhibited the increase of malondialdehyde (an indicator of lipid peroxidation) and upregulated the levels of the antioxidant enzymes superoxide (B77818) dismutase and glutathione. nih.govImmunohistochemistry results also showed that this compound decreased inflammation by halting the CCl4-induced activation of hepatic macrophages. acs.orgnih.gov

Anti-Inflammatory Responses in Acute Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

This compound has demonstrated significant anti-inflammatory properties in established preclinical models of acute inflammation. The carrageenan-induced paw edema assay in rats, a standard and widely used model to evaluate acute inflammation, has been employed to investigate the effects of this compound. nih.govresearcher.life In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Pretreatment with this compound was found to significantly reduce the paw edema induced by carrageenan. nih.govacs.org The anti-inflammatory effect was observed to be dose-dependent. ingentaconnect.com A study by Jahan et al. (2021) provided detailed findings on this activity, showing that this compound administered intraperitoneally at various doses significantly alleviated paw swelling at multiple time points post-carrageenan administration. nih.govnih.gov

The research demonstrated that after one hour of carrageenan administration, which induced significant paw edema, pretreatment with this compound led to a marked reduction in swelling. nih.govresearchgate.net For instance, at doses of 20 mg/kg, 50 mg/kg, and 100 mg/kg, this compound significantly reduced paw edema after the first and second hours. acs.org The inhibitory effects persisted, with significant reductions observed for up to five hours. nih.gov The anti-inflammatory response of this compound is also linked to its potential to inhibit cyclooxygenase (COX) enzymes, as suggested by molecular docking studies showing its ability to bind to the COX-2 enzyme. ingentaconnect.comresearchgate.net This mechanism is characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org

The table below summarizes the key findings from the carrageenan-induced paw edema assay.

| Time Post-Carrageenan | Paw Edema Reduction (%) with this compound Pretreatment |

| 1-2 hours | Significant reduction at doses of 20 mg/kg, 50 mg/kg, and 100 mg/kg. acs.org |

| 3-4 hours | Continued significant reduction in paw edema across tested doses. acs.org |

| 5 hours | A less significant, but still present, reduction in edema was observed. acs.org |

These findings underscore that the anti-inflammatory function of this compound may be associated with its capacity to attenuate inflammatory responses in acute models, suggesting it could be a valuable lead compound for further investigation. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations for Bioactivity Optimization

While comprehensive structure-activity relationship (SAR) studies focused specifically on optimizing the bioactivity of this compound are not extensively documented, preliminary insights can be drawn by comparing its structure and activity with those of co-isolated, structurally related alkaloids. This compound is a tetrahydroprotoberberine-type alkaloid, a class of compounds known for a wide range of pharmacological effects. ingentaconnect.comunesp.br Its core structure provides a scaffold that can be chemically modified to enhance potency or selectivity.

This compound's biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects, have been evaluated alongside other alkaloids from the Corydalis genus, such as caseadine (B1213360), caseamine, and protopine (B1679745). nih.govchemijournal.com A comparative analysis of their activities provides initial SAR clues:

Antioxidant Activity: In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay, this compound exhibited the highest percentage inhibition (92.2%) compared to caseadine (86.7%), caseamine (85.3%), and protopine (79.7%). nih.gov This suggests that the specific arrangement of hydroxyl and methoxy (B1213986) groups on the protoberberine scaffold of this compound is particularly favorable for free radical scavenging.

β-Glucuronidase Inhibition: this compound also showed potent inhibition of β-glucuronidase with an IC50 value of 41.9 µM, which was stronger than the standard D-saccharic acid 1,4-lactone (IC50 = 45.8 µM). chemijournal.com In the same study, caseadine showed significant but weaker inhibition (IC50 = 71.6 µM). chemijournal.com This difference in potency between this compound and caseadine, which vary in the substitution pattern on their aromatic rings, highlights the sensitivity of this biological activity to minor structural changes.

Analgesic and Anti-inflammatory Mechanism: Molecular docking studies have shown that this compound fits into the binding pocket of the COX-2 enzyme, an important target for anti-inflammatory drugs. ingentaconnect.commdpi.com This interaction is a key aspect of its analgesic and anti-inflammatory effects. The tetrahydroprotoberberine skeleton is crucial for this activity, but the specific functional groups and their positions likely determine the binding affinity and efficacy. The development of new derivatives could focus on modifying these groups to optimize interaction with the COX-2 active site.

Pharmacokinetic and Metabolic Research of Govaniadine in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing Hepatic Microsomes

The in vitro metabolism of govadiniadine has been investigated using both rat and human liver microsomes (RLM and HLM, respectively) to characterize its metabolic profile. nih.govunesp.br Liver microsomes are a standard in vitro model for assessing the metabolic stability of compounds as they are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. unesp.brevotec.com

In these studies, govadiniadine was incubated with pooled liver microsomes from both rats and humans. unesp.br The incubation process involved a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to support the enzymatic activity. unesp.br Following a 90-minute incubation period, the samples were subjected to a liquid-liquid extraction procedure to isolate govadiniadine and its potential metabolites. unesp.br

Analysis of the incubation mixtures by high-performance liquid chromatography coupled with mass spectrometry (LC-MS) led to the identification of several metabolites. nih.govunesp.br The identified metabolites included new O-demethylated, di-hydroxylated, and mono-hydroxylated compounds. nih.govunesp.br Specifically, three metabolites were characterized:

Metabolite 1 (M1): An O-demethylated metabolite. unesp.br

Metabolite 2 (M2): A di-hydroxylated metabolite. unesp.br

Metabolite 3 (M3): A mono-hydroxylated metabolite. unesp.br

These findings indicate that govadiniadine undergoes Phase I metabolism, which involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The identification of these metabolites provides initial insights into the metabolic pathways of govadiniadine.

In Vivo Pharmacokinetic Profiling in Animal Models: Absorption, Distribution, and Elimination Characteristics

The in vivo pharmacokinetic properties of govadiniadine have been evaluated in rat models following intravenous administration. nih.gov These studies are crucial for understanding how the compound is absorbed, distributed throughout the body, and ultimately eliminated.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of govadiniadine in rat plasma. nih.gov The method demonstrated good linearity over a concentration range of 2.5 to 3150.0 ng/mL, with a lower limit of quantification (LLOQ) of 2.5 ng/mL. nih.govresearchgate.net

Following intravenous administration in rats, the plasma concentration-time profile of govadiniadine was best described by a two-compartment model. nih.govresearchgate.net This model suggests that the drug distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like less perfused tissues) before being eliminated.

The key pharmacokinetic parameters determined from this study are summarized in the table below:

| Parameter | Value (Mean ± SD) | Description |

| Distribution Rate Constant (α) | 0.139 ± 0.086 min⁻¹ | Reflects the rate of drug distribution from the central to the peripheral compartment. |

| Distribution Half-life (t₁/₂α) | 9.2 ± 8.9 min | The time it takes for half of the drug to distribute from the central compartment. |

| Elimination Half-life (t₁/₂β) | 55.1 ± 37.9 min | The time it takes for the plasma concentration of the drug to decrease by half during the elimination phase. |

| Maximum Concentration (Cmax) | 2.1 ± 0.89 µg/mL | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration (Tmax) | 0.7 ± 0.25 h | The time at which the maximum plasma concentration is reached. |

| Elimination Half-life (t₁/₂) | 2 ± 1.25 h | The overall time for the drug concentration to halve. |

Data sourced from a study in rats following intravenous administration. nih.govresearchgate.net

The relatively short distribution half-life indicates a rapid distribution of govadiniadine from the plasma into other tissues. The elimination half-life provides a measure of how long the drug remains in the body.

Plasma Protein Binding Characteristics and Implications for In Vivo Disposition

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic behavior. Only the unbound fraction of a drug is generally available to distribute into tissues and exert its pharmacological effect.

The plasma protein binding of govadiniadine has been determined at different concentrations. researchgate.net The results show that govadiniadine is highly bound to plasma proteins. researchgate.net

The binding characteristics are detailed in the table below:

| Concentration (µg/mL) | Plasma Protein Binding (%) (Mean ± SD) |

| 0.25 | 92 ± 4.9 |

| 2.5 | 84 ± 4.2 |

Data represents the percentage of govadiniadine bound to plasma proteins. researchgate.net

A separate analysis reported the main plasma protein binding to be 96.1%. nih.govresearchgate.net This high degree of plasma protein binding suggests that a large proportion of govadiniadine in the bloodstream is bound to proteins like albumin. High protein binding can influence the drug's distribution volume and clearance, potentially leading to a longer duration of action as the bound drug acts as a reservoir.

Advanced Research Methodologies Applied to Govaniadine Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools for predicting and analyzing the molecular interactions of Govaniadine, offering insights that guide further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this compound research, this has been applied to identify and characterize potential molecular targets.

One study investigated the analgesic properties of this compound by docking it into the active site of the cyclooxygenase-2 (COX-2) enzyme. scispace.comresearchgate.net The simulation, performed using Molecular Operating Environment (MOE) software, revealed that this compound fits well within the binding pocket of COX-2. scispace.com The top-ranked conformation indicated the formation of three hydrogen bonds with the active site residues H90, Q192, and S530. scispace.com Additionally, several hydrophobic interactions with residues V349, L352, V523, and A527 were observed, suggesting a stable binding interaction that could underpin its observed analgesic effects. scispace.com

In a separate line of inquiry, researchers assessed this compound's potential as a modulator of the dopamine (B1211576) receptor D1. nih.gov Server-based molecular docking calculations were used to evaluate the binding affinity and total energy of this compound and its 3D-similar structures within the orthosteric site of the dopamine receptor D1 (PDB ID: 7X2F). nih.gov This in silico approach helped to elaborate the molecular-level interactions with amino acid residues in the target receptor, identifying a this compound scaffold-derived molecule as a potential hit candidate. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound

| Target Protein | PDB ID | Docking Software | Key Findings and Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | Not Specified | MOE | This compound fits well in the binding site. Predicted interactions include 3 hydrogen bonds (with H90, Q192, S530) and hydrophobic interactions (with V349, L352, V523, A527). scispace.com |

| Dopamine Receptor D1 | 7X2F | Server-based | Elucidated molecular interactions within the orthosteric site, assessing binding affinity and total energy to identify potential modulators. nih.gov |

To further investigate the stability of the ligand-target complex, molecular dynamics (MD) simulations are employed. This technique simulates the physical movements of atoms and molecules over time.

Following the docking of this compound derivatives to the dopamine receptor D1, a 200-nanosecond (ns) MD simulation was conducted to assess the stability of the protein-ligand adduct. nih.gov The stability was evaluated by analyzing several structural parameters, including the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), and the number of hydrogen bonds maintained over the simulation time. nih.gov The results indicated that the complex was reasonably stable. nih.gov Furthermore, the binding free energy was calculated using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method, yielding values that hinted at the spontaneity of the binding reaction. nih.gov

Table 2: Parameters Analyzed in Molecular Dynamics Simulation of this compound-Dopamine Receptor D1 Complex

| Parameter | Description | Finding |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein-ligand complex over time, indicating structural stability. | Reasonable stability observed over 200 ns. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each amino acid residue from its average position, highlighting flexible regions of the protein. | Reasonable stability observed. nih.gov |

| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex. | Reasonable stability observed. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the complex that is accessible to the solvent, indicating changes in conformation. | Reasonable stability observed. nih.gov |

| Hydrogen Bond Count | Tracks the number of hydrogen bonds between the ligand and protein, crucial for binding stability. | Reasonable stability observed. nih.gov |

| MM/GBSA Free Energy | Calculates the binding free energy of the complex. | Values from −35.46 ± 2.91 to −16.87 ± 2.91 kcal/mol suggested a spontaneous reaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. nih.govwikipedia.org This predictive methodology is a cornerstone of modern drug discovery, used to forecast the activity of new chemical entities. nih.govresearchgate.net While the literature mentions QSAR in the context of isoquinoline (B145761) alkaloids and includes it as a keyword in articles that also discuss this compound, specific and detailed QSAR studies focusing solely on this compound are not extensively reported in the searched scientific literature. mdpi.comscribd.comresearcher.life

Contemporary Analytical Chemistry Techniques in this compound Research

Advanced analytical techniques are indispensable for the quantification of this compound in biological matrices and for assessing its effects at the cellular level.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. wikipedia.orgresearchgate.net This method has been crucial for studying the pharmacokinetic properties of this compound.

A validated bioanalytical UPLC®-MS/MS method was developed to quantify this compound in rat plasma. researcher.life This method was instrumental in a pharmacokinetic study following intravenous administration, allowing for the calculation of key parameters. researcher.life The study also utilized this technique for in vitro metabolism experiments with rat liver microsomes. The high resolution of the mass spectrometer, combined with computational chemistry calculations, aided in clarifying the fragmentation patterns of this compound and identifying its potential metabolites. researcher.life

To evaluate the biological effects of this compound on cells, researchers have employed modern cell-based assays that provide quantitative data on cell viability and the mechanisms of cell death.

The Sulforhodamine B (SRB) assay , a method that relies on the dye's ability to bind to cellular proteins, was used to assess the cytotoxic effects of this compound. researchgate.netabcam.com Studies on the human breast cancer cell line (MCF-7) and the non-cancerous breast epithelial cell line (MCF-10A) revealed that this compound exerts a dose- and time-dependent cytotoxic effect specifically against the MCF-7 cancer cells, while showing less cytotoxicity towards the non-cancerous MCF-10A cells. nih.govresearchgate.net

Table 3: Representative Dose-Dependent Cytotoxicity of this compound on MCF-7 Cells (SRB Assay)

| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 1 | >90% | ~85% | ~75% |

| 2 | ~80% | ~70% | ~60% |

| 4 | ~65% | ~50% | ~40% |

| 8 | ~50% | ~35% | ~25% |

| 16 | <40% | <25% | <15% |

| Note: This table is a representation of the dose- and time-dependent effects described in research articles. nih.govresearchgate.net Actual values are derived from experimental data presented in the cited literature. |

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In this compound research, it has been used with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis, or programmed cell death. nih.govbio-rad-antibodies.com Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes. bio-rad-antibodies.comevotec.com

Treatment of MCF-7 cells with this compound led to a significant, dose-dependent increase in the percentage of both early and late apoptotic cells. nih.gov At a concentration of 16 µM, this compound induced late apoptosis in 41.42% of the cell population after 24 hours, compared to a negligible percentage in the untreated control group. nih.gov These findings strongly indicate that this compound is a potent inducer of apoptosis in this cancer cell line. nih.govresearchgate.net

Table 4: this compound-Induced Apoptosis in MCF-7 Cells Detected by Flow Cytometry (24h)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (0.1% DMSO) | >95% | 0.97% | <4% |

| This compound (4 µM) | Decreased | 3.31% | 11.15% |

| This compound (8 µM) | Decreased | Increased | Increased |

| This compound (16 µM) | Decreased | 7.33% | 41.42% |

| Source: Data extracted from a study by Shrestha et al. (2018). nih.gov The table shows a clear shift from viable to apoptotic populations with increasing this compound concentration. |

Molecular Biological Techniques for Gene and Protein Expression Analysis (e.g., Real-time PCR, Immunoblotting)

The exploration of this compound's effects on cancer cells has been notably advanced by the use of molecular biological techniques, particularly in the analysis of gene and protein expression. One key study investigated the cytotoxic and apoptotic effects of this compound on human breast cancer (MCF-7) cells. nih.govnih.gov This research utilized Real-time Polymerase Chain Reaction (RT-qPCR) to quantify the mRNA expression levels of genes crucial to apoptosis. nih.gov

The findings revealed that treatment with this compound led to a significant, dose-dependent upregulation of key pro-apoptotic genes. nih.gov Specifically, the expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax was markedly increased in MCF-7 cells following a 24-hour incubation with this compound. nih.gov The study also observed an upregulation of Survivin mRNA at a lower concentration, an interesting finding given Survivin's typical anti-apoptotic role. nih.govigib.res.in Furthermore, the study indicated a significant activation of Caspase-7, a key executioner caspase in the apoptotic pathway, in this compound-treated MCF-7 cells. nih.govnih.gov These findings collectively suggest that this compound's cytotoxic action on MCF-7 cells is mediated, at least in part, through the induction of apoptosis via the modulation of critical gene expression. nih.gov

| Gene | Concentration | Fold Change in mRNA Expression |

|---|---|---|

| p53 | 1 µM | 11.37 |

| p53 | 2 µM | 15.42 |

| Bax | 1 µM | 5.07 |

| Bax | 2 µM | 11.66 |

| Survivin | 1 µM | 9.08 |

| Survivin | Not regulated | - |

Histopathological and Immunohistochemical Analysis in Organ and Tissue Models

The therapeutic potential of this compound has also been explored in the context of organ protection, with histopathological and immunohistochemical analyses providing crucial insights. A study on carbon tetrachloride (CCl4)-induced hepatotoxicity in rats demonstrated the hepatoprotective effects of this compound. acs.orgnih.gov

Histopathological examination of liver tissue from rats treated with CCl4 revealed significant damage, including hepatocellular necrosis around the central vein and prominent hydropic degeneration of hepatocytes. acs.org In contrast, the livers of rats pre-treated with this compound showed a marked amelioration of these lesions. acs.org The compound protected against CCl4-induced hydropic degeneration and necrosis, preserving the liver architecture with densely stained nuclei and clear sinusoids. acs.orgnih.gov The study quantified the liver damage, noting approximately 47% damage in the CCl4-treated group, which was significantly reduced in the this compound-treated group. nih.govresearchgate.netacs.org

Immunohistochemical analysis was employed to investigate the anti-inflammatory effects of this compound within the liver tissue. acs.orgnih.gov These results showed that this compound significantly decreased inflammation by halting the CCl4-induced activation of hepatic macrophages, also known as Kupffer cells. acs.orgnih.govacs.org The expression and cellular localization of these macrophages were evaluated using multichannel fluorescence microscopy, confirming the reduction in their activation state. acs.orgnih.gov These findings suggest that the hepatoprotective activity of this compound is linked to its ability to mitigate inflammation and protect hepatocytes from toxic injury. acs.orgnih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Systematic Elucidation of Novel Biological Targets and Polypharmacological Profiles

Govaniadine's diverse observed effects suggest it may interact with multiple biological targets, a concept known as polypharmacology. ajol.inforesearchgate.net While preliminary research has identified some potential targets, a comprehensive, systematic approach is necessary to fully map its molecular interactions.

Initial studies have shown that this compound's analgesic properties may be linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, as supported by molecular docking studies. ingentaconnect.comresearchgate.net Furthermore, the antagonism of its analgesic effect by naloxone (B1662785) suggests a potential interaction with opioid receptor pathways. ingentaconnect.comresearchgate.net Its anti-urease activity has also been documented. unesp.br However, these represent only a fraction of its likely targets.

Future research should employ advanced techniques to deconvolve its polypharmacological profile. Methods such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction can be utilized to identify direct binding partners and off-targets. ajol.infoactamedica.org Understanding this network of interactions is crucial, as multi-target drugs can offer superior efficacy, especially for complex multifactorial diseases, by modulating several disease-relevant pathways simultaneously. researchgate.net

Table 1: Known and Potential Biological Targets of this compound

| Target | Associated Activity | Evidence/Hypothesis | Citation |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Analgesic, Anti-inflammatory | Molecular docking studies show binding to the active site. | ingentaconnect.comresearchgate.net |

| Opioid Receptors | Analgesic | Analgesic effect antagonized by naloxone administration in vivo. | ingentaconnect.comresearchgate.net |

| Urease | Anti-urease | Demonstrated inhibitory activity. | unesp.br |

| Apoptosis-related proteins (e.g., Caspases, Bcl-2 family) | Anticancer | Induces apoptosis in MCF-7 breast cancer cells; specific protein targets within the pathway are yet to be fully identified. | nih.govmedkoo.com |

| Inflammatory pathway proteins (e.g., NF-κB, MAPKs) | Anti-inflammatory, Hepatoprotective | Reduces inflammation in liver injury and paw edema models; specific upstream targets are a key area for future investigation. | acs.orgsemanticscholar.org |

Rational Design and Synthesis of Enhanced this compound Analogs

With this compound as a validated hit compound, the next logical step is the rational design and synthesis of novel analogs to improve its therapeutic properties. The existence of a reported total synthesis of this compound provides a critical foundation for creating structural derivatives. acs.org The core tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to numerous biological targets. acs.org

The synthetic strategy can be directed toward modifying key functional groups on the this compound molecule. This process, often termed lead optimization, involves creating a library of related compounds by altering specific parts of the molecular structure. danaher.com For instance, modifications could include altering the substitution patterns on the aromatic rings, changing the nature of the hydroxyl and methoxy (B1213986) groups, or introducing new functional groups to probe interactions with target proteins. mdpi.comnih.gov The goal is to generate analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Comprehensive Exploration of Structure-Activity-Relationship Landscapes for Optimized Efficacy

The synthesis of this compound analogs (as discussed in 9.2) enables a systematic investigation of the Structure-Activity-Relationship (SAR). SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. acs.org

By synthesizing a diverse set of analogs and evaluating their activity in various biological assays (e.g., cytotoxicity, enzyme inhibition, receptor binding), researchers can build a detailed SAR landscape. This involves correlating structural changes with observed changes in efficacy and potency. For example, investigating the role of the C-9 and C-10 substituents on the A-ring or the C-2 and C-3 substituents on the D-ring of the tetrahydroprotoberberine core could reveal which positions are critical for specific activities. mdpi.comnih.gov This knowledge is invaluable for guiding the design of next-generation compounds with optimized efficacy for a desired therapeutic effect, be it anti-inflammatory, analgesic, or anticancer.

Table 2: Potential Sites for SAR Exploration on the this compound Scaffold

| Modification Site | Potential Modifications | Hypothesized Impact | Citation |

|---|---|---|---|

| C-1 Hydroxyl Group | Esterification, Etherification, Removal | May alter hydrogen bonding interactions in target binding sites and affect metabolic stability. | acs.org |

| C-2 Methoxy Group | Demethylation to hydroxyl, Alkylation to larger alkoxy groups | Could influence binding affinity and selectivity, as seen in other alkaloids. | mdpi.comnih.gov |

| Dioxolo Ring | Opening to form two hydroxyl or methoxy groups | May significantly alter the electronic and steric profile, impacting target recognition. | acs.org |

| Aromatic Rings (A and D) | Introduction of halogens, nitro groups, or other substituents | Can modulate electronic properties and provide new interaction points with target proteins. | acs.org |

| Stereochemistry | Synthesis of the enantiomer or diastereomers | Stereochemistry is often critical for biological activity; different isomers may have distinct target profiles. | acs.org |

Investigation of this compound in Additional Preclinical Disease Models

The established biological activities of this compound warrant its investigation in a broader range of preclinical disease models. This expansion will help to identify its most promising therapeutic applications.

Given its potent anti-inflammatory and antioxidant properties, this compound should be evaluated in models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, where neuroinflammation and oxidative stress are key pathological drivers. acs.orgnih.gov Its demonstrated efficacy against MCF-7 breast cancer cells suggests its potential should be explored in other cancer types, including in vivo xenograft models to assess its anti-tumor effects in a physiological context. nih.gov Furthermore, its hepatoprotective effects could be relevant for treating various forms of liver disease beyond acute chemical-induced injury. semanticscholar.org

Table 3: Proposed Additional Preclinical Models for this compound Evaluation

| Disease Area | Specific Model | Rationale | Citation |

|---|---|---|---|

| Neurodegenerative Disease | LPS-induced neuroinflammation model; 6-OHDA model of Parkinson's disease | Based on observed anti-inflammatory and antioxidant activities. | acs.orgnih.gov |

| Oncology | In vivo xenograft models (e.g., pancreatic, lung, colon cancer); Patient-derived organoid models | Expand upon the initial in vitro cytotoxicity findings in breast cancer. | nih.gov |

| Chronic Liver Disease | Non-alcoholic steatohepatitis (NASH) models; Chronic fibrosis models | Leverage the demonstrated hepatoprotective and anti-inflammatory effects. | semanticscholar.orgnih.gov |

| Autoimmune Disorders | Collagen-induced arthritis model (Rheumatoid Arthritis) | Based on its potent anti-inflammatory properties. | semanticscholar.org |

Integration of Multi-Omics Technologies for Deeper Mechanistic Understanding

To move beyond identifying single targets and gain a holistic view of this compound's mechanism of action, the integration of multi-omics technologies is essential. frontlinegenomics.comnih.gov These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a biological system in response to the compound. mdpi.com

Genomics and Transcriptomics (RNA-seq): Can identify genes and signaling pathways whose expression is significantly altered by this compound treatment. This could reveal, for example, the downstream effects of COX-2 inhibition or uncover entirely new mechanisms related to its anticancer activity. frontiersin.org

Proteomics: Can identify changes in protein expression and post-translational modifications, providing a more direct link between target engagement and cellular function. frontlinegenomics.com

Metabolomics: Can reveal how this compound affects cellular metabolism, which is particularly relevant for its effects on cancer cells and liver tissue. nih.gov

Integrating these datasets can provide a powerful, systems-level understanding of the drug's effects, helping to validate targets, identify biomarkers for efficacy, and uncover potential mechanisms of resistance. drugdiscoverynews.com

Computational Drug Design and Lead Optimization from the this compound Scaffold for Preclinical Development

Computational, or in silico, approaches are indispensable tools in modern drug discovery for accelerating the journey from hit to preclinical candidate. plos.orgnih.gov Leveraging the known structure of this compound, these methods can be applied to rationally design superior molecules.

Molecular Docking and Dynamics: While initial docking on COX-2 has been performed, more advanced simulations can be used to refine the binding mode and predict the affinity of newly designed analogs for this and other identified targets. ingentaconnect.complos.org

Quantitative Structure-Activity Relationship (QSAR): As SAR data is generated (Section 9.3), QSAR models can be built to computationally predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. plos.org

Scaffold Hopping and de novo Design: Advanced algorithms can use the this compound scaffold as a starting point to design entirely new molecular architectures that retain the key pharmacophoric features required for activity but possess novel intellectual property and potentially improved drug-like properties. arxiv.org

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to filter out compounds with likely poor pharmacokinetic profiles early in the design cycle, thus saving time and resources. plos.org

By combining these computational strategies with synthetic chemistry and biological testing in an iterative cycle, the this compound scaffold can be systematically optimized to produce a preclinical drug candidate with enhanced efficacy and a favorable development profile. lephar.com

Q & A

Q. What validated analytical methods are used to quantify Govaniadine in biological matrices, and how are their accuracy and precision assessed?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for this compound quantification in rat plasma, with a lower limit of quantification (LLOQ) of 2.50 ng/mL. Accuracy (±15%) and precision (≤20% CV) were assessed via intra- and inter-day validation across multiple concentrations. Stability tests (short-term, long-term, freeze-thaw, autosampler) confirmed compound integrity under experimental conditions .

Q. Which in vitro models are standard for studying this compound's metabolic pathways, and what are their advantages?